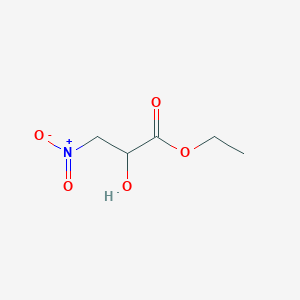

Ethyl 2-hydroxy-3-nitropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

161834-42-0 |

|---|---|

Molecular Formula |

C5H9NO5 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3-nitropropanoate |

InChI |

InChI=1S/C5H9NO5/c1-2-11-5(8)4(7)3-6(9)10/h4,7H,2-3H2,1H3 |

InChI Key |

QSRVAMYFLWRTLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Strategies for Ethyl 2 Hydroxy 3 Nitropropanoate and Its Enantiomers

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to ethyl 2-hydroxy-3-nitropropanoate, typically involving the formation of a carbon-carbon bond between a two-carbon and a one-carbon synthon.

Condensation Reactions with Glyoxylate (B1226380) Derivatives and Nitromethane (B149229)

The condensation of ethyl glyoxylate with nitromethane represents a primary pathway to this compound. researchgate.net This reaction, a specific instance of the Henry (or nitroaldol) reaction, involves the addition of the nitromethane anion (nitronate) to the aldehyde group of ethyl glyoxylate. organic-chemistry.orgwikipedia.org The reaction is typically base-catalyzed, and while effective, often results in a racemic mixture of the product. organic-chemistry.org Commercially available ethyl glyoxylate often exists in a polymeric form, which can be used directly in some asymmetric aldol (B89426) reactions. nih.govresearchgate.net

Nitroaldol (Henry) Reaction Methodologies

The Henry reaction is a cornerstone for the synthesis of β-nitroalcohols and has been extensively developed to control stereoselectivity. organic-chemistry.orgwikipedia.org

The development of catalytic asymmetric Henry reactions using α-keto esters like ethyl glyoxylate has been a significant area of research. nih.govnih.gov These reactions aim to create the chiral tertiary alcohol moiety with high enantioselectivity. Various catalyst systems have been explored to achieve this.

One notable approach involves the use of chiral bisoxazoline–copper(II) complexes. rsc.org These catalysts have demonstrated potential in the enantioselective Henry reaction of nitromethane with a range of α-keto esters. rsc.org Another successful strategy employs cinchona alkaloids as organocatalysts. A C6′-OH cinchona alkaloid derivative has been reported as the first highly efficient organocatalyst for the asymmetric Henry reaction with ketones, providing high enantioselectivity and good yields for a variety of α-ketoesters. nih.govnih.gov

Additionally, a pre-prepared Nickel-PyBisulidine complex has been shown to be effective for the catalytic asymmetric Henry reaction of α-keto esters. nih.govrsc.orgnih.gov This system can achieve high yields and enantiomeric excesses with low catalyst loading. rsc.orgnih.gov Neodymium/sodium heterobimetallic catalysts have also been extended to reactions between α-keto esters and nitroalkanes, affording α-nitro tertiary alcohols in good to excellent yields and stereoselectivities. rsc.org

Table 1: Catalytic Asymmetric Henry Reactions for α-Hydroxy β-Nitro Esters

| Catalyst System | Substrate Scope | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| C6′-OH Cinchona Alkaloid | Broad range of α-ketoesters | Good to Excellent | High | nih.govnih.gov |

| Chiral Bisoxazoline–Copper(II) | Various α-keto esters | Not specified | Not specified | rsc.org |

| Ni–PyBisulidine Complex | α-keto esters | Up to 99% | Up to 94% | rsc.orgnih.gov |

| Nd/Na Heterobimetallic Complex | Aryl, alkyl, and alkynyl α-keto esters | Good to Excellent | Good to Excellent | rsc.org |

| N,N'-Dioxide-Copper(I) Complex | α-ketoesters | Good | Up to 99% | acs.org |

The broader field of enantioselective catalysis for the formation of β-nitroalcohols provides a rich context for the synthesis of this compound. organic-chemistry.orgrsc.orgmdpi.com The goal is to control the formation of the two vicinal asymmetric centers. rsc.org

Metal-based catalysts are frequently employed. wikipedia.org For instance, copper(I) complexes with chiral ligands, such as a tetrahydrosalen ligand, have been shown to be efficient catalysts for the asymmetric Henry reaction, producing β-nitroalcohols in high yields and enantiomeric excess. organic-chemistry.org Similarly, complexes of copper(II) acetate (B1210297) and chiral diamines are practical for asymmetric Henry reactions. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. mdpi.com Chiral guanidines have been used to promote the Henry reaction with high syn-diastereoselectivity and enantioselectivity. mdpi.com The development of these catalytic systems is crucial for producing enantiopure β-nitroalcohols, which are key intermediates for many pharmaceuticals. rsc.orgmdpi.com Biocatalytic methods, including the use of hydroxynitrile lyases and alcohol dehydrogenases, are also gaining importance as green and sustainable alternatives for synthesizing chiral β-nitroalcohols. rsc.orgmdpi.comnih.gov

Radical and Redox-Mediated Synthetic Pathways (e.g., Ammonium Cerium(IV) Nitrate (B79036)/Sodium Nitrite (B80452) Protocols)

Ammonium cerium(IV) nitrate (CAN) is a strong one-electron oxidizing agent that can be used in various organic transformations. wikipedia.orgsigmaaldrich.com In the context of nitro compound synthesis, CAN can be used to generate α-nitroalkyl radicals from nitronate anions. researchgate.net While not a direct synthesis of this compound, CAN-mediated reactions represent a potential, albeit less common, pathway. For instance, a combination of sodium nitrite and CAN has been used for the contra-Michael addition to cinnamic esters, indicating its utility in forming carbon-nitro bonds. researchgate.net CAN is also known to be an effective nitration reagent for aromatic systems. wikipedia.orgrsc.org The direct application of these radical or redox methods to the synthesis of this compound from suitable precursors remains a more specialized area of investigation.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving high levels of stereoselectivity is paramount for the application of this compound in the synthesis of chiral molecules. Beyond the asymmetric catalytic methods discussed previously, chiral resolution offers a viable, though often less efficient, alternative for separating enantiomers from a racemic mixture.

Kinetic resolution is a common strategy. This can be achieved through enzymatic methods, where an enzyme selectively reacts with one enantiomer of the racemic mixture. nih.gov For example, hydrolases can be used for the enantioselective hydrolysis of racemic β-hydroxy esters. scielo.brresearchgate.net While this has been demonstrated for analogs, the specific resolution of this compound would depend on finding a suitable enzyme.

Another approach to resolution involves the formation of diastereomeric derivatives. By reacting the racemic alcohol with a chiral carboxylic acid, a mixture of diastereomeric esters can be formed. researchgate.net These diastereomers can then be separated by physical methods like crystallization or chromatography, followed by the removal of the chiral auxiliary to yield the individual enantiomers. researchgate.net Preparative chiral chromatography, such as chiral HPLC, is another powerful technique for the direct separation of enantiomers. researchgate.net

Biocatalytic Approaches to Enantiopure 2-Hydroxy-3-nitropropanoates

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. For the preparation of enantiopure 2-hydroxy-3-nitropropanoates, enzymatic and microbial resolutions are key strategies.

Enzymatic Hydrolysis for Chiral Resolution

Enzymatic kinetic resolution of racemic esters via hydrolysis is a widely used method for obtaining optically active alcohols and acids. This technique relies on the ability of enzymes, typically lipases, to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. While direct enzymatic hydrolysis data for this compound is not extensively documented in readily available literature, the principle has been successfully applied to structurally similar β-hydroxy esters.

For instance, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using various hydrolases has been demonstrated to be effective. scielo.brresearchgate.netscielo.br In one such study, lipase (B570770) from Candida antarctica (lipase B, often immobilized as Novozym 435) showed excellent selectivity in the hydrolysis of related substrates. researchgate.net This suggests that a similar approach could be viable for the kinetic resolution of racemic this compound, where a lipase would selectively hydrolyze one enantiomer to the corresponding 2-hydroxy-3-nitropropanoic acid, allowing for the separation of the unreacted ester enantiomer. The success of such a resolution would depend on the substrate specificity of the chosen enzyme.

Another relevant strategy is the enzymatic dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the less reactive enantiomer. A protocol for the DKR of 3-hydroxy-3-(aryl)propanoic acids has been developed, employing an irreversible enzymatic esterification in the presence of a metal catalyst for racemization, affording high yields of a single enantiomer of the corresponding ethyl ester. rsc.org

Microbial Resolution Techniques (e.g., Nocardia globerula)

The stereoselective hydrolysis of 2-hydroxy-3-nitropropionic acid esters has been successfully achieved using whole-cell microbial systems. In a study screening three hundred different microorganism strains for their ability to hydrolyze this compound, the bacterium Nocardia globerula IFO13150 was identified as a particularly effective biocatalyst. nih.gov

This microbial resolution process yielded n-butyl (R)-2-hydroxy-3-nitropropionate with a high enantiomeric excess (ee). The corresponding (S)-2-hydroxy-3-nitropropionic acid was also obtained with a high ee. This demonstrates the potential of microbial resolution as a practical method for accessing both enantiomers of the 2-hydroxy-3-nitropropanoate scaffold. The (S)-acid is a precursor to the useful β-amino acid, (S)-isoserine. nih.gov

Table 1: Microbial Resolution of n-Butyl 2-hydroxy-3-nitropropanoate using Nocardia globerula

| Product | Enantiomeric Excess (ee) |

|---|---|

| (R)-n-Butyl 2-hydroxy-3-nitropropionate | 92% |

| (S)-2-Hydroxy-3-nitropropionic acid | 92% |

Data sourced from Yasohara et al., 2001. nih.gov

Organocatalytic Asymmetric Methodologies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. For the synthesis of chiral nitro compounds, organocatalytic asymmetric Michael additions are particularly prominent.

Chiral Catalyst Development for Stereocontrol (e.g., Cinchona Alkaloid Derivatives, Squaramides)

The development of effective chiral organocatalysts is crucial for achieving high stereocontrol. Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven to be especially effective. Among the most successful classes of such catalysts are those derived from Cinchona alkaloids, such as quinine (B1679958) and cinchonidine. uva.es These natural products have been modified to incorporate hydrogen-bond donating groups like thioureas and squaramides.

Squaramides, in particular, have emerged as powerful hydrogen-bond donor catalysts. nih.gov Chiral squaramide derivatives, often incorporating a Cinchona alkaloid moiety, are highly effective in promoting conjugate addition reactions. rsc.orgnih.gov These catalysts are straightforward to prepare and can be effective at very low catalyst loadings. researchgate.net The development of various Cinchona alkaloid-derived squaramide catalysts has enabled a wide range of asymmetric transformations. dntb.gov.ua

Asymmetric Michael Additions to Nitroacrylates and Related Systems

The synthesis of this compound can be envisioned through the asymmetric Michael addition of a hydroxide (B78521) equivalent to ethyl 2-nitroacrylate. Organocatalysis provides a powerful platform for such transformations. The conjugate addition of nucleophiles to nitroalkenes is a well-established method for constructing C-C and C-heteroatom bonds. mdpi.com

Chiral Cinchona alkaloid-derived squaramide catalysts have been shown to be highly effective in the Michael addition of various nucleophiles to nitroalkenes, affording products in excellent yields and with high enantioselectivity. researchgate.netdntb.gov.ua For example, the addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes has been achieved with up to 99% yield and 98% ee. dntb.gov.ua Similarly, the addition of nitromethane to chalcone (B49325) derivatives using these catalysts can yield products with up to 99% ee. rsc.orgnih.gov

The mechanism of these reactions generally involves the squaramide moiety activating the nitroalkene through hydrogen bonding, while the basic tertiary amine of the Cinchona alkaloid activates the nucleophile. nih.gov This dual activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction. While the direct addition of water or a protected equivalent to an ethyl 2-nitroacrylate using this methodology to produce this compound is a plausible synthetic route, specific examples are not prevalent in the reviewed literature.

Dynamic Kinetic Resolution Strategies in Preparation

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral molecules, theoretically enabling a 100% yield of a single enantiomer from a racemic mixture. This approach combines the enantioselectivity of a kinetic resolution with the in-situ racemization of the less reactive enantiomer, thereby continuously replenishing the substrate for the stereoselective transformation. While specific literature detailing the dynamic kinetic resolution of this compound is not extensively documented, the principles of DKR have been successfully applied to structurally similar β-hydroxy esters and nitroalcohols. These examples provide a strong basis for developing a DKR strategy for the enantioselective synthesis of this compound.

The core of a DKR process involves two key catalytic cycles operating in concert: an enzymatic kinetic resolution and a chemical racemization of the starting material. For a substrate like this compound, a lipase would be a common choice for the enzymatic resolution step, catalyzing either an enantioselective acylation of the hydroxyl group or a hydrolysis of the ester. Lipases are well-regarded for their ability to differentiate between enantiomers of secondary alcohols. nih.govscielo.brscielo.brmdpi.comresearchgate.net

Concurrently, the unreacted enantiomer from the enzymatic resolution is racemized in the same pot, allowing it to be converted into the desired product. In the case of β-nitroalcohols, the racemization can often be achieved under basic conditions, which facilitate a reversible retro-Henry (nitroaldol) reaction. daneshyari.comalmacgroup.com The combination of these two processes funnels the entire racemic starting material into a single, enantiomerically pure product.

Chemoenzymatic DKR of Related β-Hydroxy Esters and Nitroalcohols

Research into the DKR of analogous compounds highlights the feasibility of this approach. For instance, the dynamic kinetic resolution of various β-hydroxy esters has been achieved using a combination of a lipase, such as Candida antarctica lipase B (CALB), and a ruthenium-based catalyst for racemization. nih.gov Similarly, the DKR of 2-methyl-2-nitrocyclohexanol was successfully performed by combining a lipase-catalyzed resolution with a base-mediated equilibration of the diastereomers. daneshyari.com

A one-pot DKR approach has been demonstrated for the synthesis of β-hydroxy acid derivatives through an aldol reaction coupled with a dynamic kinetic resolution, yielding products with high enantiomeric purity (up to 99% ee). nih.gov This method underscores the efficiency of combining multiple reaction types to achieve stereoselectivity.

The following table summarizes results from the kinetic and dynamic kinetic resolution of compounds structurally related to this compound, illustrating the potential of these methods.

| Substrate | Enzyme/Catalyst | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia lipase (PCL) | Phosphate buffer | 50 | 98% (for R-ester) | scielo.brresearchgate.net |

| (2R,3S)-3-Amino-3-phenyl-2-hydroxy-propionate ethyl ester | Burkholderia cepacia lipase (PS IM) | Diisopropyl ether/H₂O | 50 | >99% | nih.gov |

| rac-1-(2-Furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Vinyl acetate/n-heptane | 47 | >99% (for S-ester) | nih.gov |

| rac-1-Phenylethanol | Candida antarctica lipase B (CALB) / Ru-complex | Isopropenyl acetate/Toluene | >99 | 99% (for R-acetate) | |

| 2-Methyl-2-nitrocyclohexanol | Lipase / Base | - | - | >98% (for acetate) | daneshyari.com |

The data clearly indicates that high enantioselectivities can be achieved for β-hydroxy esters and related structures using lipase-catalyzed resolutions. The successful DKR of a nitro-substituted cycloalkanol further suggests that the nitro group in this compound would be compatible with a chemoenzymatic DKR process. A plausible DKR strategy for racemic this compound would involve an enantioselective acylation catalyzed by a lipase, coupled with a mild base-catalyzed racemization of the nitroalcohol moiety.

Reactivity and Transformation Chemistry of Ethyl 2 Hydroxy 3 Nitropropanoate

Chemical Transformations of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. wikipedia.org It activates the adjacent C-H bond and can participate in various transformations, including reductions and nucleophilic substitutions. wikipedia.orgmdpi-res.com

Reductions to Amino Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. masterorganicchemistry.com For aliphatic nitro compounds like Ethyl 2-hydroxy-3-nitropropanoate, this conversion is typically achieved through catalytic hydrogenation or by using reducing metals in an acidic medium. wikipedia.org

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation: This is one of the most efficient methods, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org This process generally proceeds with high yield and chemoselectivity.

Metal-Acid Systems: Reagents like iron (Fe) in the presence of hydrochloric acid (HCl), or tin (Sn) with HCl, are classic and effective methods for nitro group reduction. masterorganicchemistry.comyoutube.com These reactions proceed via a series of single electron transfers from the metal.

Other Reagents: A variety of other reagents can effect this transformation, including metal hydrides (though they can sometimes lead to other products with aromatic nitro compounds), samarium diiodide, and hydroiodic acid. wikipedia.orgnih.gov

The general transformation involves the conversion of the -NO₂ group to a primary amine (-NH₂), yielding Ethyl 2-amino-3-hydroxypropanoate.

Table 1: Common Reagents for the Reduction of Aliphatic Nitro Groups

| Reagent/System | Typical Conditions | Product | Reference |

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., Ethanol) | Ethyl 2-amino-3-hydroxypropanoate | masterorganicchemistry.comwikipedia.org |

| H₂ / Raney Ni | Hydrogen gas, solvent (e.g., Ethanol) | Ethyl 2-amino-3-hydroxypropanoate | masterorganicchemistry.comwikipedia.org |

| Fe / HCl | Reflux in aqueous acid | Ethyl 2-amino-3-hydroxypropanoate | masterorganicchemistry.com |

| Sn / HCl | Acidic solution | Ethyl 2-amino-3-hydroxypropanoate | youtube.com |

| Samarium diiodide (SmI₂) | Anhydrous solvent (e.g., THF) | Ethyl 2-amino-3-hydroxypropanoate | wikipedia.org |

Nucleophilic Substitution Reactions Involving the Nitro Moiety

The strong electron-withdrawing nature of the nitro group makes it a competent leaving group in certain nucleophilic substitution reactions. tcichemicals.com The acidity of the proton at the carbon alpha to both the nitro group and the ester (the C-2 position) is increased, facilitating the formation of a nitronate intermediate under basic conditions. wikipedia.org This intermediate can then undergo further reactions.

While direct Sₙ2 substitution of a nitro group on an aliphatic carbon is possible, it often proceeds via an elimination-addition mechanism or through the formation of a nitronate ion which can then react. mdpi.com In the case of this compound, the reaction is more complex due to the presence of multiple functional groups. However, in related systems, the nitro group can be displaced by various nucleophiles. tcichemicals.commdpi.com For instance, reactions of nitro-activated substrates with soft nucleophiles can lead to the substitution of the nitro group. mdpi-res.com The reaction of α-nitrocinnamate esters with nucleophiles like enolates has been shown to result in the displacement of the nitro group. tcichemicals.commdpi.com This suggests that under appropriate conditions, a nucleophile could potentially displace the nitro group from the C-3 position in this compound.

Ester and Hydroxyl Group Modifications

The ester and hydroxyl functionalities offer additional sites for chemical transformation, allowing for the synthesis of a variety of derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-3-nitropropanoic acid, under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction involves heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: the carboxylic acid and ethanol. libretexts.orgchemguide.co.uk

Alkaline Hydrolysis (Saponification): This is a more common and generally irreversible method. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction produces the salt of the carboxylic acid (e.g., sodium 2-hydroxy-3-nitropropanoate) and ethanol. libretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture with a strong acid. chemguide.co.uklibretexts.org

Table 2: Comparison of Ester Hydrolysis Methods

| Feature | Acid-Catalyzed Hydrolysis | Alkaline Hydrolysis (Saponification) |

| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl), water | Aqueous strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Conditions | Typically heated under reflux with excess water | Typically heated under reflux |

| Reference | libretexts.orgchemguide.co.uk | libretexts.orgchemguide.co.uk |

Derivatization of the Hydroxyl Functionality

The secondary hydroxyl group at the C-2 position is a key site for derivatization. Standard reactions for alcohols can be applied to modify this functionality, which can be useful for protecting the group during other transformations or for synthesizing new target molecules.

Common derivatization reactions include:

Esterification: The hydroxyl group can be acylated by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form a new ester. For example, reaction with acetyl chloride would yield Ethyl 2-acetoxy-3-nitropropanoate.

Etherification: The formation of an ether can be achieved under various conditions. A classic method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Protection: The hydroxyl group can be converted into a protecting group, such as a silyl (B83357) ether (e.g., by reacting with tert-butyldimethylsilyl chloride), to prevent it from reacting in subsequent synthetic steps.

Table 3: Examples of Hydroxyl Group Derivatization

| Reaction Type | Typical Reagents | Product Functional Group |

| Acylation/Esterification | Acyl Chloride (R-COCl), Pyridine | Ester (-OC(O)R) |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether (-OR) |

| Silylation (Protection) | TBDMSCl, Imidazole | Silyl Ether (-OSiR₃) |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). The reaction involves heating the ester in a large excess of the desired alcohol (e.g., methanol (B129727) to form the methyl ester) to shift the equilibrium toward the new product. For example, reacting this compound with methanol in the presence of an acid catalyst would yield Mthis compound and ethanol.

Compound Reference Table

Carbon-Carbon Bond Forming Reactions

The presence of both an electron-withdrawing nitro group and a hydroxyl group on a three-carbon backbone makes this compound a prime candidate for various carbon-carbon bond-forming reactions. These reactions can proceed through different pathways, either by leveraging the nucleophilic character of the carbon alpha to the nitro group or by utilizing the hydroxyl group for activation or participation in cascade sequences.

While direct Michael addition using this compound as the nucleophile is not extensively documented, its dehydrated counterpart, Ethyl (E)-3-nitroprop-2-enoate, is an exceptionally reactive Michael acceptor. orgsyn.org The high reactivity of this nitroalkene highlights a primary route for the elaboration of the carbon skeleton derived from this compound.

Organocatalytic Michael additions of aldehydes and ketones to nitroalkenes have been a focal point of extensive research, providing access to a wide range of valuable synthetic intermediates. mdpi.commdpi.com For instance, the addition of aldehydes to nitroethylene, catalyzed by chiral pyrrolidine (B122466) derivatives in the presence of an acidic co-catalyst, yields γ-nitro aldehydes with high enantioselectivity. These products can be further transformed into valuable γ²-amino acids. mdpi.com Similar strategies are applicable to Ethyl (E)-3-nitroprop-2-enoate, where the enamine derived from an aldehyde and a chiral secondary amine catalyst would add to the nitroalkene, leading to the formation of highly functionalized γ-nitrocarbonyl compounds.

The general mechanism for the organocatalytic Michael addition of an aldehyde to a nitroalkene involves the formation of a nucleophilic enamine intermediate from the aldehyde and a chiral secondary amine catalyst. This enamine then attacks the β-position of the nitroalkene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final Michael adduct.

Table 1: Organocatalytic Michael Addition of Aldehydes to Nitroalkenes (Illustrative examples based on the reactivity of similar nitroalkenes)

| Aldehyde (Nucleophile) | Nitroalkene (Electrophile) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Propanal | Nitroethylene | (S)-Diphenylprolinol silyl ether | Dichloromethane | 85 | 95 |

| Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | 92 | 98 |

| Isovaleraldehyde | Nitroethylene | (S)-Pyrrolidine-tetrazole | Chloroform | 78 | 93 |

This table presents representative data for organocatalytic Michael additions to nitroalkenes to illustrate the potential synthetic utility of Ethyl (E)-3-nitroprop-2-enoate, the dehydrated form of this compound.

The bifunctional nature of this compound, possessing both a nucleophilic nitro-activated carbon and an internal electrophilic carbonyl group precursor (the ester), alongside a hydroxyl group, makes it an ideal substrate for cascade and tandem reactions. These reaction sequences allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot.

A prominent example of such a cascade is the Michael-Henry reaction. mdpi.com While direct examples starting with this compound are not prevalent in the literature, its structural motifs are central to this type of transformation. In a hypothetical intramolecular sense, after initial transformation, the nitro-bearing carbon could act as a nucleophile towards an aldehyde, followed by cyclization involving the hydroxyl group.

More concretely, the dehydrated derivative, Ethyl (E)-3-nitroprop-2-enoate, can participate in intermolecular cascade reactions. For example, the organocatalytic Michael addition of a nucleophile to Ethyl (E)-3-nitroprop-2-enoate can generate a nitronate intermediate. This intermediate can then be trapped by an electrophile in a subsequent step, such as an intramolecular Henry (nitro-aldol) reaction if an aldehyde functionality is present in the initial nucleophile. mdpi.comorgsyn.org This approach has been successfully employed in the synthesis of complex cyclic systems with high stereocontrol. For instance, the reaction of a succinaldehyde (B1195056) surrogate with nitroalkenes, catalyzed by a chiral diarylprolinol silyl ether, leads to the formation of highly functionalized cyclopentanecarbaldehydes with four contiguous stereocenters. orgsyn.org

Another potential cascade reaction involves the [3+2] cycloaddition of azomethine ylides with the dehydrated form, Ethyl (E)-3-nitroprop-2-enoate, to furnish highly substituted pyrrolidines. nih.gov This transformation typically involves the in situ generation of the azomethine ylide from an amino acid ester and an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with the nitroalkene.

The dehydration of this compound is a key transformation that unlocks the reactivity of the corresponding α,β-unsaturated nitroalkene, Ethyl (E)-3-nitroprop-2-enoate. This nitroalkene is a powerful Michael acceptor and a versatile intermediate in organic synthesis. The dehydration of β-nitro alcohols is a well-established reaction, and several methods can be employed. orgsyn.org

A common and effective method for this transformation is the use of a dehydrating agent such as trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like triethylamine. The reaction proceeds by acylation of the hydroxyl group by TFAA, followed by an E2 elimination of trifluoroacetic acid, facilitated by the base, to yield the nitroalkene.

An analogous procedure has been detailed in Organic Syntheses for the dehydration of methyl 2-hydroxy-3-nitropropionate. orgsyn.org In this procedure, the methyl ester is refluxed with acetyl chloride, leading to the formation of methyl (E)-3-nitroacrylate in a 43% conversion. This method is likely adaptable for the ethyl ester as well.

Table 2: Dehydration of β-Nitro Alcohols (Illustrative conditions based on analogous transformations)

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl 2-hydroxy-3-nitropropionate | Acetyl Chloride | - | Neat | Reflux | Methyl (E)-3-nitroacrylate | 43 (conversion) orgsyn.org |

| Generic β-Nitro Alcohol | Trifluoroacetic Anhydride | Triethylamine | Dichloromethane | 0 to 25 | Corresponding Nitroalkene | Typically high |

| Generic β-Nitro Alcohol | Phthalic Anhydride | - | - | 140-160 | Corresponding Nitroalkene | Good to excellent |

| Generic β-Nitro Alcohol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | Corresponding Nitroalkene | Typically high |

This table provides examples of reaction conditions used for the dehydration of β-nitro alcohols, which are applicable to this compound.

The resulting Ethyl (E)-3-nitroprop-2-enoate is a valuable synthetic intermediate. Its electron-deficient double bond readily participates in a variety of nucleophilic additions and cycloaddition reactions, providing a gateway to a diverse range of functionalized molecules.

Mechanistic Investigations in the Synthesis and Transformations of Ethyl 2 Hydroxy 3 Nitropropanoate

Elucidation of Reaction Pathways

The formation of ethyl 2-hydroxy-3-nitropropanoate via the Henry reaction is a reversible process that can be catalyzed by bases, acids, or enzymes. wikipedia.org The elucidation of its reaction pathways involves studying the fundamental steps of the reaction, identifying key intermediates, and understanding the factors that govern its stereochemical outcome.

The classical mechanism of the base-catalyzed Henry reaction begins with the deprotonation of the nitroalkane, in this case, nitromethane (B149229), at the α-carbon to form a nitronate anion. wikipedia.orgyoutube.com This nitronate is a nucleophile that can attack the electrophilic carbonyl carbon of ethyl glyoxylate (B1226380). The resulting intermediate is a β-nitro alkoxide, which is subsequently protonated to yield the final product, this compound. wikipedia.orgyoutube.com All steps in this process are reversible. wikipedia.org

The reaction can be summarized as follows:

Deprotonation: A base removes a proton from nitromethane (CH₃NO₂) to form the nitronate anion (⁻CH₂NO₂).

Nucleophilic Attack: The nitronate anion attacks the carbonyl carbon of ethyl glyoxylate (CHOCO₂Et).

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base to give this compound.

The efficiency and selectivity of the Henry reaction can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. While traditional methods often use simple bases like metal hydroxides or alkoxides, modern approaches frequently employ more sophisticated catalytic systems to achieve higher yields and better stereocontrol. cardiff.ac.uk

In a study investigating the catalytic capability of a chiral copper complex in the asymmetric Henry reaction, kinetic profiles were monitored for the reaction with nitromethane. researchgate.net Such studies help in optimizing catalyst loading, reaction time, and temperature to maximize the yield of the desired β-nitro alcohol. For instance, investigations into the nitroaldol reaction have explored the impact of different bases and their concentrations on the reaction kinetics, revealing that careful control of basicity is necessary to prevent side reactions, such as elimination to form nitroalkenes. cardiff.ac.uk

The following table presents data from a study on the effect of different bases on the Henry reaction, illustrating the importance of catalyst choice on reaction outcomes. Although not specific to this compound, it provides relevant insights into the kinetics of similar transformations.

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | DBU | 95 |

| 2 | DABCO | 88 |

| 3 | Et3N | 75 |

| 4 | KOH | 65 |

This table is illustrative and based on general findings for the Henry reaction with different aldehydes and nitromethane. Specific kinetic data for the synthesis of this compound may vary.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. Enzymes, such as lipases and oxidoreductases, can be employed for the synthesis and resolution of β-hydroxy esters. nih.govscielo.br

In the context of biocatalytic transformations, the key intermediates are often enzyme-substrate complexes. For instance, in an enzymatic resolution of a racemic mixture of a β-hydroxy ester, a lipase (B570770) would selectively acylate one enantiomer, leading to an enantioenriched mixture of the ester and the acylated product. google.com While specific studies on the biocatalytic intermediates for this compound are not extensively documented, the general principles of enzyme catalysis apply.

The enzymatic synthesis of related chiral alcohols often involves oxidoreductases that catalyze the asymmetric reduction of a ketoester precursor. researchgate.netnih.gov In such a reaction, the ketoester binds to the active site of the enzyme, where a hydride is delivered from a cofactor like NADPH to the carbonyl group, forming the chiral alcohol. The product is then released from the enzyme.

The synthesis of a single enantiomer of this compound requires asymmetric catalysis. This is achieved by using a chiral catalyst that creates a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. uwindsor.cayork.ac.uk The mechanism of stereochemical induction depends on the nature of the catalyst.

In metal-based catalysis, a chiral ligand coordinates to a metal center, and the substrate binds to this chiral complex in a specific orientation. For example, a chiral copper(II)-bis(oxazoline) complex can effectively catalyze the enantioselective Henry reaction. organic-chemistry.org The aldehyde (ethyl glyoxylate) coordinates to the copper center, and the nitronate attacks the coordinated aldehyde from a sterically less hindered face, leading to the preferential formation of one enantiomer.

The stereochemical outcome (syn- or anti-diastereoselectivity) in reactions with substituted nitroalkanes is determined by the geometry of the transition state. The Zimmerman-Traxler model is often invoked to explain the stereochemistry of aldol-type reactions, where the transition state resembles a chair-like conformation.

The following table shows results from an asymmetric Henry reaction using a chiral copper catalyst with various aldehydes, demonstrating the high levels of enantioselectivity that can be achieved.

| Aldehyde | Yield (%) | ee (%) |

|---|---|---|

| 2-Nitrobenzaldehyde | 99 | 94.6 |

| 4-Nitrobenzaldehyde | 98 | 93.2 |

| 2-Chlorobenzaldehyde | 95 | 91.5 |

| 4-Methylbenzaldehyde | 92 | 89.8 |

Data adapted from a study on asymmetric Henry reactions catalyzed by a chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex. mdpi.comsemanticscholar.org

Role of Catalysis in Reaction Mechanisms

Catalysis is central to the modern practice of the Henry reaction, enabling milder reaction conditions, faster reaction rates, and, most importantly, control over stereochemistry. The catalyst influences the reaction mechanism by providing an alternative, lower-energy pathway.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net In the context of the Henry reaction for synthesizing this compound, organocatalysts can activate the reactants through various non-covalent interactions, such as hydrogen bonding.

Bifunctional organocatalysts, containing both a basic site (e.g., an amine or guanidine) and an acidic or hydrogen-bond donor site (e.g., a thiourea (B124793) or alcohol), are particularly effective. The basic site deprotonates the nitromethane to form the nitronate, while the hydrogen-bond donor site activates the ethyl glyoxylate by coordinating to its carbonyl oxygen. This dual activation brings the reactants into close proximity within a well-defined chiral environment, facilitating the enantioselective carbon-carbon bond formation. nih.gov

For example, cinchona alkaloids and their derivatives have been successfully used as organocatalysts in the asymmetric Henry reaction. nih.gov The quinuclidine (B89598) nitrogen of the alkaloid acts as the base, and the hydroxyl group at the C6' position can act as a hydrogen-bond donor. This bifunctional activation is key to achieving high enantioselectivity. nih.gov

Metal-Ligand Cooperative Effects in Stereoselectivity

The stereoselective synthesis of this compound via the Henry (nitroaldol) reaction is significantly enhanced through the use of chiral transition metal complexes. In these catalytic systems, the metal center and the chiral ligand work in concert to control the three-dimensional arrangement of the reactants, thereby dictating the stereochemical outcome of the product. This synergistic relationship, known as metal-ligand cooperativity, is fundamental to achieving high enantioselectivity. niscpr.res.in

The generally accepted mechanism involves a bifunctional activation pathway. The metal ion, typically a Lewis acid such as Copper(II) or Zinc(II), coordinates to and activates the carbonyl group of the aldehyde (ethyl glyoxylate). niscpr.res.inresearchgate.net Simultaneously, a basic site on the chiral ligand deprotonates the nitroalkane (nitromethane) to form a nucleophilic nitronate anion. The chiral scaffold of the ligand then orchestrates the facial-selective approach of the nitronate to the activated aldehyde, all within the coordination sphere of the metal. niscpr.res.inresearchgate.net

The structure of the chiral ligand is paramount in determining the enantioselectivity. For instance, studies using copper(II) complexes with chiral ligands derived from 2-(pyridin-2-yl)imidazolidine-4-ones have shown that the relative configuration of the ligand is crucial. Ligands with a cis-configuration can produce the (S)-enantiomer of the nitroaldol product with high enantiomeric excess (ee), while corresponding ligands with a trans-configuration tend to yield the (R)-enantiomer. researchgate.net This demonstrates that subtle changes in the ligand's geometry can effectively invert the stereochemical preference of the catalytic system. Similarly, chiral diamines and bis(oxazoline) ligands are widely employed, with their effectiveness often dependent on the solvent and the specific substituents on the ligand framework. beilstein-journals.orgorganic-chemistry.org The solvent can influence the enantiomeric excess of the product, as seen with certain catalysts that show improved ee when moving from methanol (B129727) to ethanol. niscpr.res.in

| Catalyst/Ligand | Metal Source | Aldehyde | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (S)-2-aminomethylpyrrolidine derivative | Cu(OAc)₂ | p-Nitrobenzaldehyde | THF | 97 | 73 (S) | mdpi.com |

| Bis(oxazoline) Ligand IV | Cu(OAc)₂ | Aldehyde 15 | IPA | 92 | 83 | beilstein-journals.org |

| 2-(pyridin-2-yl)imidazolidin-4-one Ia | Cu(OAc)₂ | Aldehyde 15 | IPA | 88 | 91 | beilstein-journals.org |

| Bis(sulfonamide)-Diamine Ligand | Cu(I) | Benzaldehyde | Toluene | 95 | 91 (R) | organic-chemistry.org |

| Fluorous BOX Ligand 1a | Cu(OAc)₂·H₂O | p-Nitrobenzaldehyde | ⁱPrOH | 97 (conversion) | 69 (S) | mdpi.com |

Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis presents a powerful and green alternative to traditional chemical methods for producing enantiomerically pure β-nitro alcohols like this compound. almacgroup.com The high selectivity observed in enzyme-catalyzed reactions stems from precise enzyme-substrate interactions within the confined, chiral environment of the enzyme's active site. Two primary biocatalytic strategies are employed: the direct, enzyme-catalyzed Henry reaction and the kinetic resolution of a pre-formed racemic mixture of the nitro alcohol. almacgroup.com

In the direct approach, enzymes such as hydroxynitrile lyases (HNLs), notably the one from Hevea brasiliensis (HbHNL), have been shown to catalyze the C-C bond formation between an aldehyde and a nitroalkane. researchgate.net Computational modeling of the (S)-nitro alcohol product within the HbHNL active site reveals that the binding mode is analogous to that of its natural cyanohydrin products. researchgate.net Specific amino acid residues in the active site form a network of hydrogen bonds with the hydroxyl and nitro groups of the substrate, orienting it in a way that allows for the stereoselective addition of the nitronate. This pre-organization of the substrates in a chiral pocket is the key to the enzyme's ability to control the stereochemistry of the newly formed chiral centers. researchgate.net

The second major approach is the kinetic resolution of a racemic mixture of this compound, a process frequently mediated by lipase enzymes. nih.govchemrxiv.orgresearchgate.net Lipases are highly effective at discriminating between the two enantiomers of a racemic alcohol. mdpi.com In a typical resolution, the enzyme catalyzes an acylation reaction (transesterification) in a non-aqueous solvent, using an acyl donor like vinyl acetate (B1210297). The lipase will selectively acylate one enantiomer at a much faster rate than the other. For example, the enzyme might preferentially convert the (R)-enantiomer of the nitro alcohol to its corresponding ester, leaving the unreacted (S)-enantiomer in high enantiomeric purity. mdpi.comnih.gov This selectivity is governed by the fit of each enantiomer into the enzyme's active site. The preferred enantiomer achieves a more favorable transition state for acylation due to optimal hydrogen bonding and steric compatibility with the surrounding amino acid residues, while the other enantiomer binds in a non-productive or less reactive conformation. mdpi.com

Computational Chemistry in Mechanistic Research

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate mechanisms of chemical reactions, including the synthesis of this compound. nih.govnih.gov By modeling the reaction at a quantum-mechanical level, DFT allows researchers to map out the entire potential energy surface, providing detailed insights into the structures and energies of reactants, intermediates, products, and, most critically, transition states. nih.govmdpi.com

For the Henry reaction, DFT calculations are crucial for understanding the origin of stereoselectivity. The reaction proceeds through a transition state where the new carbon-carbon bond is being formed. nih.gov When a chiral catalyst is used, separate transition state structures exist for the formation of the (R) and (S) products. By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, researchers can determine which stereoisomer is favored. The pathway with the lower activation barrier will be exponentially faster, leading to the predominant formation of that stereoisomer. nih.govrsc.org

For example, a DFT study on the asymmetric Henry reaction catalyzed by a dinuclear Zn complex validated the experimentally proposed mechanism. nih.gov The calculations identified the C-C bond formation as the stereoselectivity-determining step and confirmed that the transition state leading to the experimentally observed (S) product was indeed lower in energy than the one leading to the (R) product. nih.gov Such analyses not only explain experimental observations but also provide a rational basis for catalyst design, allowing for the modification of ligand structures to further stabilize the desired transition state and enhance enantioselectivity.

Solvent Effects and Reaction Environment Modeling

The solvent is not merely an inert medium but an active participant that can significantly influence the rate and selectivity of a reaction. rsc.org Computational chemistry provides methods to model these solvent effects and understand their role in the synthesis of compounds like this compound. The two main approaches for modeling the reaction environment are implicit and explicit solvation models. acs.org

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models, often employed in a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, involve modeling a number of individual solvent molecules interacting directly with the reacting species. acs.orgnih.gov This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

A combined computational and experimental study of the Henry reaction using QM/MM simulations revealed that the reaction is slower in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov The calculations showed that this is because the nitronate reactant is strongly stabilized by hydrogen bonds from water. Proceeding to the transition state, where the negative charge is more delocalized, results in a weakening of these favorable interactions, thus increasing the activation barrier. In DMSO, the corresponding ion-dipole interactions are weakened to a lesser extent, leading to a faster reaction. nih.gov These models demonstrate that the differential solvation of the reactant versus the transition state is a key factor controlling the reaction kinetics and can also impact stereoselectivity by altering the relative energies of the diastereomeric transition states. nih.govnih.gov

Prediction of Reactivity and Selectivity

Beyond explaining existing results, a major goal of computational chemistry is the a priori prediction of chemical reactivity and selectivity. researchgate.net By leveraging computational tools, researchers can screen potential catalysts and reaction conditions in silico, guiding experimental work toward the most promising candidates for the synthesis of this compound. nih.gov

Spectroscopic and Analytical Methodologies for Research on Ethyl 2 Hydroxy 3 Nitropropanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of ethyl 2-hydroxy-3-nitropropanoate, providing detailed information at the atomic level.

The definitive identification of this compound and the assignment of its stereochemistry are accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific NMR data for this compound is not extensively published, the expected chemical shifts and coupling constants can be inferred from analogous compounds like ethyl 2-nitropropionate and methyl 2-hydroxy-3-phenylpropanoate. spectrabase.comnp-mrd.org

1D NMR, specifically ¹H and ¹³C NMR, provides fundamental structural information. In the ¹H NMR spectrum, distinct signals for the ethyl group (a quartet and a triplet), the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons adjacent to the nitro group are expected. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet, coupled to the adjacent methylene protons.

¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments. libretexts.org The carbonyl carbon of the ester would be observed at the downfield end of the spectrum (typically 160-180 ppm), while the carbons bonded to the electron-withdrawing hydroxyl and nitro groups would also exhibit characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.2 | ~14 |

| CH₂ (ethyl) | ~4.2 (quartet) | ~61 |

| C=O | - | ~170 |

| CH(OH) | ~4.5 (multiplet) | ~70 |

| CH₂(NO₂) | ~4.7 (multiplet) | ~75 |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

In situ NMR monitoring is a powerful technique to study the kinetics and mechanism of the formation of this compound, which is often synthesized via a Henry (nitroaldol) reaction between ethyl glyoxylate (B1226380) and nitromethane (B149229). This method allows for the real-time tracking of reactants, intermediates, and products directly in the NMR tube. rsc.orgresearchgate.net

By acquiring a series of NMR spectra at regular intervals, the concentration of each species can be determined over time. This data provides valuable insights into reaction rates, the presence of transient intermediates, and the influence of catalysts or reaction conditions on the product distribution. The ability to observe the reaction as it happens can help in optimizing reaction conditions to maximize the yield and selectivity for the desired product.

For chiral molecules like this compound, determining the enantiomeric purity is often essential. NMR spectroscopy, in conjunction with chiral solvating agents or paramagnetic lanthanide shift reagents, offers a method to differentiate between enantiomers.

When a chiral lanthanide complex is added to a solution of a racemic or enantioenriched sample of this compound, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the corresponding protons of each enantiomer. The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess (ee). This technique is a valuable alternative to chiral chromatography for assessing the success of asymmetric syntheses.

Mass Spectrometry (MS) for Reaction Profiling and Structural Confirmation

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. researchgate.netrsc.org HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₅H₉NO₅) is 163.0481 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the presence of the compound.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 164.0553 |

| [M+Na]⁺ | 186.0373 |

| [M-H]⁻ | 162.0408 |

Note: The data in this table represents the calculated exact masses for common adducts of the target molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govnih.gov In mechanistic studies, ESI-MS can be used to detect and characterize reaction intermediates and products in solution. nih.gov

By coupling a reaction vessel to the ESI-MS instrument, it is possible to sample the reaction mixture over time and identify key species involved in the reaction pathway. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural details. For example, the fragmentation of the [M+H]⁺ ion of this compound would be expected to show losses of water, the nitro group, and parts of the ethyl ester group, helping to confirm the connectivity of the molecule. This information is invaluable for understanding the step-by-step process of how the molecule is formed or how it transforms in subsequent reactions.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the purification and analysis of this compound, particularly for addressing the challenges posed by its chirality.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. heraldopenaccess.us The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of a robust HPLC method is essential for quantifying the success of an asymmetric synthesis, which aims to produce one enantiomer in excess over the other.

The determination of the enantiomeric composition is a critical step in the development of single-enantiomer pharmaceutical agents. heraldopenaccess.us While achiral HPLC can be coupled with chiroptical detectors, the use of chiral columns with standard UV detectors is a more common approach. heraldopenaccess.us For a compound like this compound, a systematic screening of various commercially available chiral columns and mobile phase compositions would be the first step in method development. Polysaccharide-based columns, for instance, are widely used and have proven effective for a broad range of chiral molecules. nih.gov The optimization process involves adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) and isopropanol) and temperature to achieve baseline separation of the enantiomers. nih.gov Once separated, the area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.

| Parameter | Description | Typical Conditions for a Chiral Compound |

| Stationary Phase | A column containing a chiral selector that differentially binds to the enantiomers. | Polysaccharide-based chiral stationary phases (e.g., amylose (B160209) or cellulose (B213188) derivatives on a silica (B1680970) support). |

| Mobile Phase | A solvent system that carries the sample through the column. | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). |

| Detector | A device to detect the compounds as they elute from the column. | UV-Vis detector set at a wavelength where the analyte absorbs light. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min. |

| Temperature | The temperature of the column during the separation. | Ambient or controlled temperature (e.g., 20-40 °C) to optimize resolution. |

This table illustrates typical parameters for developing an HPLC method for the enantiomeric excess determination of a chiral compound like this compound.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. researchgate.net By periodically taking a small sample from the reaction mixture and running a TLC plate, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. youtube.com

In a typical setup, spots of the starting materials, the reaction mixture at different time points, and a co-spot (a mixture of starting material and the reaction mixture) are applied to a TLC plate. youtube.com The plate is then developed in a suitable solvent system. The starting materials and the product will have different retention factors (Rf values) due to differences in their polarity. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for the product will become more prominent. youtube.com This allows for a quick assessment of whether the reaction is complete or requires more time.

| Time Point | Reactant Spot Intensity | Product Spot Intensity | Observations |

| t = 0 | High | None | The reaction has just begun. Only the starting material is visible on the TLC plate. |

| t = 1 hr | Medium | Low | The product has started to form, and the starting material is being consumed. |

| t = 4 hr | Low | High | The reaction is approaching completion. The product is the major component. |

| t = 24 hr | None | High | The starting material has been completely consumed, indicating the reaction is finished. |

This table provides a hypothetical example of how TLC can be used to monitor the progress of the synthesis of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comthieme-connect.de To determine the absolute configuration of this compound, a single, high-quality crystal of one of its pure enantiomers is required. researchgate.net

The technique works by diffracting X-rays off the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern is then used to calculate the positions of all the atoms in the molecule. To determine the absolute configuration, a phenomenon known as anomalous scattering is utilized. thieme-connect.de When the X-ray energy is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom gains an imaginary component, which breaks the centrosymmetry of the diffraction pattern (Friedel's Law). nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established. nih.gov The result is often reported as a Flack parameter, where a value close to zero for a given enantiomer confirms its absolute configuration. researchgate.netchem-soc.si

| Technique | Information Obtained | Sample Requirement | Key Principle |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration (R/S). | A single, well-ordered crystal of an enantiomerically pure compound. | Analysis of the X-ray diffraction pattern, utilizing anomalous dispersion to distinguish between enantiomers. thieme-connect.de |

This table summarizes the key aspects of X-ray crystallography for determining the absolute configuration of a chiral molecule like this compound.

Spectroscopic Methods for Chiral Recognition and Binding Studies (e.g., Circular Dichroism, Linear Dichroism)

Spectroscopic techniques that use polarized light are highly valuable for studying chiral molecules. Circular Dichroism (CD) spectroscopy, in particular, is a powerful tool for chiral recognition and for probing the interactions of a chiral molecule with its environment. nih.govresearchgate.net

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra. nih.gov The specific pattern of positive and negative absorptions (Cotton effects) is characteristic of the molecule's absolute configuration. Therefore, the experimental CD spectrum of an unknown enantiomer of this compound can be compared to a theoretically calculated spectrum to assign its absolute configuration.

Furthermore, CD spectroscopy is very sensitive to conformational changes and binding events. If this compound binds to another chiral molecule, such as a protein or a chiral catalyst, the CD spectrum of the system will change. By monitoring these changes, it is possible to obtain information about the binding affinity, the stoichiometry of the complex, and the structural changes that occur upon binding. This makes CD an invaluable tool for studying chiral recognition phenomena at the molecular level. csic.es

| Spectroscopic Method | Principle | Application for this compound |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light. | Determination of absolute configuration by comparing experimental and theoretical spectra. Studying chiral recognition and binding interactions with other chiral molecules. nih.gov |

| Linear Dichroism (LD) | Measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis. | Studying the orientation of this compound when bound to an oriented macromolecule or in an anisotropic medium. |

This table outlines the principles and applications of chiroptical spectroscopic methods for the study of this compound.

Synthetic Applications and Future Directions of Ethyl 2 Hydroxy 3 Nitropropanoate

Role as a Chiral Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in ethyl 2-hydroxy-3-nitropropanoate allows for its transformation into a variety of valuable, more complex molecules. Its stereocenters can be controlled or resolved, making it a key starting material for enantiomerically pure compounds.

Synthesis of Optically Active Beta-Amino Acids (e.g., Isoserine, Beta²-Amino Acids)

One of the most significant applications of this compound is in the synthesis of optically active β-amino acids. These compounds are crucial components of numerous biologically active molecules, including natural products and pharmaceuticals, offering enhanced metabolic stability compared to their α-amino acid counterparts. researchgate.netillinois.edu

A notable example is the synthesis of isoserine, a non-proteinogenic β-amino acid. Research has demonstrated the use of microbial resolution to obtain enantiomerically enriched forms of the corresponding carboxylic acid from this compound. Specifically, the strain Nocardia globerula IFO13150 has been used for the stereoselective hydrolysis of the ester, yielding (R)-n-butyl 2-hydroxy-3-nitropropionate and the corresponding (S)-carboxylic acid, which is then readily converted to (S)-isoserine. nih.gov The reduction of the nitro group is a key step in this conversion, yielding the desired amino functionality. This biocatalytic approach highlights a green and efficient pathway to valuable chiral building blocks.

While direct synthesis of β²-amino acids from this compound is not extensively documented, the existing chemistry provides a clear blueprint for such applications. The core α-hydroxy-β-nitro ester structure is primed for transformations that could lead to these highly substituted amino acids. Future research may focus on the development of stereoselective methods to introduce substituents at the α- and β-positions prior to or during the reduction of the nitro group.

Table 1: Synthesis of Optically Active Isoserine

| Precursor | Key Transformation | Product | Significance |

| This compound | Microbial resolution and reduction of nitro group | (S)-Isoserine | Access to an important non-proteinogenic β-amino acid. nih.gov |

Construction of Bioactive Natural Products and Pharmaceutical Intermediates

The β-hydroxy-α-amino acid and β-amino alcohol moieties derived from precursors like this compound are found in a wide array of bioactive natural products and pharmaceuticals. almacgroup.compsu.edu For instance, the C-13 side chain of the highly successful anticancer drug Paclitaxel (Taxol®) is a β-amino acid derivative. rsc.orgbenthamdirect.comwikipedia.org While direct use of this compound in the synthesis of the Taxol side chain has not been the primary route, the structural similarity of its derivatives to key intermediates is significant. The synthesis of the Taxol side chain often involves intermediates like ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, which highlights the importance of the core structure provided by this compound. wikipedia.org

The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are direct precursors to β-amino alcohols upon reduction of the nitro group. almacgroup.comwikipedia.org This classic reaction is a cornerstone in the synthesis of many natural products. benthamdirect.com Given that this compound can be seen as a product of a Henry-type reaction between glyoxylic acid ethyl ester and nitromethane (B149229), its chemistry is intrinsically linked to this powerful synthetic tool. This connection underscores its potential as a starting material for a variety of bioactive molecules.

Table 2: Relevance to Bioactive Molecules

| Bioactive Molecule/Intermediate | Relevant Structural Motif | Connection to this compound |

| Paclitaxel (Taxol®) C-13 Side Chain | β-amino-α-hydroxy acid | Derivatives are structurally analogous to key synthetic intermediates. rsc.orgwikipedia.org |

| Various Natural Products | β-amino alcohol | The α-hydroxy-β-nitro functionality is a direct precursor to this motif via nitro group reduction. almacgroup.compsu.edu |

Precursor to Diversely Functionalized Organic Compounds

The functional groups of this compound offer multiple handles for synthetic manipulation, making it a precursor to a diverse range of organic compounds. The hydroxyl group can be protected, activated for substitution, or oxidized. The nitro group can be reduced to an amine, as discussed, or participate in other transformations such as the Nef reaction to yield a ketone. The ester can be hydrolyzed, reduced, or converted to an amide.

This versatility allows for the synthesis of various functionalized molecules, including:

α-Hydroxy ketones: Through oxidation of the secondary alcohol.

α,β-Unsaturated nitro compounds: Via dehydration.

Heterocyclic compounds: The bifunctional nature of the molecule can be exploited for the synthesis of heterocycles, such as lactones or lactams, after appropriate functional group manipulations.

The diastereoselective reduction of the ketone that could be formed at the C2 position, or the stereoselective introduction of substituents, can lead to a wide array of chiral molecules, further expanding its utility as a versatile building block. researchgate.net

Development of New Synthetic Methodologies

The full potential of this compound is yet to be realized, and its integration into modern synthetic methodologies is a promising area for future research.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov There is significant potential for this compound to be utilized in MCRs. For instance, the amine obtained after reduction of the nitro group could participate in Ugi or Passerini reactions. Alternatively, the parent molecule could potentially be a substrate in novel MCRs that leverage its unique functionality. The development of such reactions would provide rapid access to complex molecular architectures. General strategies for the multicomponent synthesis of β-amino acids are known, and adapting these to incorporate a versatile precursor like this compound is a logical next step. researchgate.netnumberanalytics.comnih.gov

Continuous-Flow Chemistry Applications

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. mt.com This technology is particularly well-suited for reactions involving hazardous or unstable intermediates. The use of nitro compounds, like nitromethane in Henry reactions, can be managed more safely in a flow regime. cardiff.ac.uk

Recent studies have demonstrated the successful implementation of continuous-flow systems for the reduction of nitro compounds and for performing Henry reactions. nih.govd-nb.infoacs.orgresearchgate.net Although no specific studies have reported the use of this compound in a continuous-flow setup, the existing literature strongly supports the feasibility and potential benefits of such an approach. A flow process for the synthesis or subsequent transformation of this compound could lead to safer, more efficient, and scalable production of its valuable derivatives. For example, the reduction of the nitro group, a common transformation, could be performed in a flow reactor packed with a heterogeneous catalyst, minimizing risks and simplifying purification. nih.govresearchgate.net

Table 3: Future Synthetic Directions

| Methodology | Potential Application to this compound | Advantages |

| Multicomponent Reactions | Use as a key building block in known or novel MCRs to rapidly build molecular complexity. nih.govnih.gov | Increased efficiency, atom economy, and diversity of accessible compounds. |

| Continuous-Flow Chemistry | Synthesis and/or transformation (e.g., nitro reduction) in a flow reactor. cardiff.ac.ukd-nb.infoacs.org | Enhanced safety, scalability, and process control. |

Emerging Research Avenues

The unique combination of a hydroxyl group, a nitro group, and an ester functional group in this compound opens up possibilities for its use in various biochemical and computational research fields. These potential applications, while not yet extensively studied for this specific molecule, can be inferred from research on analogous compounds.

Exploration of Bio-related Applications

The presence of a nitroalkane moiety in this compound points towards its potential involvement in enzymatic processes that target such functionalities.

Nitronate monooxygenases (NMOs) are a class of FMN-dependent enzymes that catalyze the oxidative denitrification of alkyl nitronates to their corresponding aldehydes or ketones and nitrite (B80452). uniprot.orgebi.ac.uk These enzymes are of significant interest for their potential in bioremediation and biocatalysis. The presumed physiological substrate for many NMOs is propionate (B1217596) 3-nitronate (P3N), the conjugate base of 3-nitropropionate. uniprot.orgnih.gov

The activity of NMOs is generally directed towards the nitronate form of nitroalkanes. ebi.ac.uknih.gov Therefore, for this compound to be a substrate, it would first need to deprotonate to its corresponding nitronate. The enzyme from Pseudomonas aeruginosa PAO1, for instance, has been shown to be active on a variety of primary and secondary alkyl nitronates, including ethylnitronate, propyl-1-nitronate, and butyl-1-nitronate, though it does not oxidize the neutral nitroalkanes themselves. uniprot.org

Given this substrate promiscuity, it is plausible that the nitronate of this compound could be recognized and transformed by an NMO. The reaction would likely yield Ethyl 2-hydroxy-3-oxopropanoate (B1262112) and nitrite.

Table 1: Examples of Substrates for Nitronate Monooxygenases

| Substrate (Nitronate Form) | Enzyme Source | Product |

| Propionate-3-nitronate | Pseudomonas aeruginosa PAO1 | Malonate semialdehyde |

| Ethylnitronate | Pseudomonas aeruginosa PAO1 | Acetaldehyde |

| Propyl-1-nitronate | Pseudomonas aeruginosa PAO1 | Propanal |

| Propyl-2-nitronate | Pseudomonas aeruginosa PAO1 | Acetone |

This table is based on documented substrate specificities of nitronate monooxygenases and serves as a reference for the potential transformation of analogous compounds. uniprot.org

Further research would be necessary to determine if this compound is a viable substrate for any known NMOs and to characterize the kinetics of such a reaction.

Nitro-substituted compounds, both aromatic and aliphatic, are recognized as environmental pollutants due to their toxicity and persistence. nih.govlkouniv.ac.in Bioremediation, which utilizes microorganisms to degrade these contaminants, is considered a cost-effective and environmentally friendly cleanup strategy. nih.govagriscigroup.us The biodegradation of nitroaromatic compounds is well-documented, with various microbial pathways identified for their transformation and mineralization. nih.gov

While less studied, the bioremediation of aliphatic nitro compounds is also an active area of research. advancionsciences.comiloencyclopaedia.org Microorganisms capable of degrading nitroalkanes often employ enzymes like nitroalkane oxidase or nitronate monooxygenase. researchgate.netnih.gov These enzymatic pathways typically involve the conversion of the nitro group to a more biodegradable functional group. nih.gov

Hypothetically, microorganisms could utilize this compound as a carbon or nitrogen source. A potential degradation pathway could be initiated by an NMO, as discussed previously, or by other nitroreductases that reduce the nitro group to an amine. nih.govnih.gov The resulting amino-hydroxy ester could then be further metabolized through common cellular pathways. The biodegradability of the entire molecule would depend on the ability of microbial consortia to break down the ester and alcohol functionalities as well.

The exploration of microorganisms capable of degrading this compound could contribute to the development of novel bioremediation strategies for sites contaminated with aliphatic nitro compounds.

Advanced Computational Studies for Property Prediction and Rational Design in Synthetic Chemistry

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of synthetic pathways. nih.govcsmres.co.ukgrnjournal.us These in silico methods can significantly accelerate the discovery and development of new molecules and reactions by providing insights that are often difficult to obtain through experiments alone. nih.govnih.gov

For a molecule like this compound, computational studies could be applied in several ways:

Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures. grnjournal.usresearchgate.net Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict physical properties like solubility and reactivity based on molecular descriptors. acs.org Such predictions would be valuable for understanding the behavior of this compound in different environments and for designing experimental protocols.